molecular formula C29H32N2O5 B4898809 N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide CAS No. 420814-88-6

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide

Cat. No.: B4898809
CAS No.: 420814-88-6
M. Wt: 488.6 g/mol
InChI Key: UVBJVIXKXRKRDP-UHFFFAOYSA-N
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Description

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole ring, which is a fused heterocyclic structure containing both nitrogen and oxygen atoms, contributing to its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzoxazole Ring: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 5,6-dimethyl-2-carboxylic acid, under acidic conditions to form the benzoxazole core.

    Substitution Reactions: The benzoxazole core is then subjected to electrophilic aromatic substitution reactions to introduce the 2-methylphenyl group.

    Amidation: The final step involves the reaction of the substituted benzoxazole with 3,4,5-triethoxybenzoic acid chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoxazole ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound have been studied for their potential as fluorescent probes due to the benzoxazole ring’s ability to emit light upon excitation. This makes it useful in imaging and diagnostic applications.

Medicine

Pharmacologically, compounds containing the benzoxazole moiety have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes and receptors involved in disease pathways.

Industry

Industrially, this compound can be used in the production of advanced polymers and materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide exerts its effects is largely dependent on its interaction with molecular targets. The benzoxazole ring can interact with various proteins and enzymes, potentially inhibiting their activity. This interaction often involves hydrogen bonding and π-π stacking interactions, which stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
  • N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide

Uniqueness

Compared to similar compounds, N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is unique due to the presence of three ethoxy groups on the benzamide ring. These groups can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a versatile molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N2O5/c1-7-33-25-15-21(16-26(34-8-2)27(25)35-9-3)28(32)30-22-14-20(11-10-17(22)4)29-31-23-12-18(5)19(6)13-24(23)36-29/h10-16H,7-9H2,1-6H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBJVIXKXRKRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101143507
Record name N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420814-88-6
Record name N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420814-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(5,6-Dimethyl-2-benzoxazolyl)-2-methylphenyl]-3,4,5-triethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101143507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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